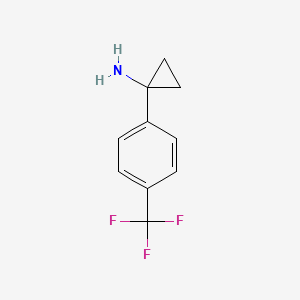

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWYCBTXBMMOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697632 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474709-86-9 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474709-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Trifluoromethyl)phenyl)cyclopropanamine is a fascinating molecule that stands at the intersection of several key areas of modern medicinal chemistry. Its structure, which incorporates a cyclopropylamine moiety and a trifluoromethyl-substituted phenyl ring, imparts a unique combination of conformational rigidity, metabolic characteristics, and electronic properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound, focusing on its hydrochloride salt (CAS No. 1228880-06-5). We will delve into its physicochemical characteristics, reactivity, and analytical considerations, offering insights grounded in established chemical principles and available data.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of any compound is a thorough characterization of its structure.

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride[1]

CAS Number: 1228880-06-5[1]

Molecular Formula: C₁₀H₁₁ClF₃N[2][3]

Molecular Weight: 237.65 g/mol [3]

Chemical Structure:

Caption: Structure of this compound hydrochloride.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to its interaction with molecular targets.

| Property | Value | Source/Comment |

| Melting Point | 156-157 °C | [2] For the hydrochloride salt. |

| Solubility | Slightly soluble | [2] The specific solvent is not indicated, but as a hydrochloride salt, it is expected to have higher solubility in polar solvents like water compared to its free base form. |

| pKa | Not experimentally determined. | The pKa of the parent cyclopropylamine is approximately 9.10. The strong electron-withdrawing trifluoromethyl group on the phenyl ring is expected to decrease the basicity of the amine, resulting in a lower pKa.[4] |

| logP | Not experimentally determined. | The trifluoromethyl group is highly lipophilic, which would contribute to a higher logP value.[5] A calculated logP for a related compound, N-{[4-(trifluoromethyl)phenyl]methyl}cyclopropanamine, is 2.9574, suggesting the title compound would also have a significant positive logP value.[6] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the primary amine, the cyclopropane ring, and the trifluoromethyl-substituted aromatic ring.

Amine Group Reactivity

The primary amine functionality is a nucleophilic center and a base. It can participate in a variety of chemical transformations, including:

-

Salt Formation: As a base, it readily reacts with acids to form salts, such as the commercially available hydrochloride salt. This significantly influences its solubility and handling properties.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for reactions with electrophiles like alkyl halides and acyl chlorides to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in the synthesis of derivatives for structure-activity relationship (SAR) studies.

-

Schiff Base Formation: Reaction with aldehydes and ketones can lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Cyclopropane Ring Reactivity

The cyclopropane ring is a strained three-membered ring system, which imparts unique chemical properties. While often considered aliphatic, the high degree of s-character in its C-C bonds gives it some properties reminiscent of a double bond. However, in the context of this molecule, the ring is generally stable. Ring-opening reactions of cyclopropanes typically require specific activating groups or harsh reaction conditions, which are not inherently present here.

Aromatic Ring Reactivity

The phenyl ring is substituted with a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the para position. This has several important consequences:

-

Electronic Effects: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution reactions due to its strong inductive and resonance electron-withdrawing effects. Any substitution that does occur would be directed to the meta positions relative to the trifluoromethyl group.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[7] This property is often exploited in drug design to block metabolic hotspots on an aromatic ring, thereby increasing the half-life of a compound.[7][8]

Caption: A potential metabolic activation pathway.

Synthesis Strategies

The synthesis of this compound is not extensively detailed in the literature under its specific CAS number. However, general methods for the synthesis of arylcyclopropylamines provide a blueprint for its potential preparation. A common strategy involves the construction of the cyclopropane ring followed by the introduction or modification of the amine functionality.

One plausible synthetic route could involve the following key steps:

-

Cyclopropanation: Reaction of 4-(trifluoromethyl)styrene with a carbene or carbene equivalent. Enantioselective methods using rhodium or copper catalysts with diazo compounds have been developed for similar transformations. [9]2. Functional Group Interconversion: The resulting cyclopropane could bear a functional group, such as an ester or a nitrile, that can be converted to the amine. For example, a Curtius, Hofmann, or Schmidt rearrangement of a cyclopropanecarboxylic acid derivative or reduction of a cyclopropyl nitrile or azide would yield the desired primary amine.

Caption: A generalized synthetic workflow.

Analytical Methodologies

The characterization and quantification of this compound and its potential impurities or metabolites would rely on standard analytical techniques. While specific protocols for this compound are not published, methods for analogous compounds can be readily adapted.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be a primary tool for purity assessment and quantification. Given the aromatic ring, a UV maximum suitable for detection is expected. Reversed-phase chromatography on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) could also be employed, particularly for assessing volatile impurities. The free base form of the amine would be more suitable for GC analysis than the hydrochloride salt.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (likely two doublets in the 7-8 ppm region), the cyclopropyl protons (in the upfield region, typically 0.5-1.5 ppm), and the amine protons (which may be broad and variable in chemical shift).

-

¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons, and the cyclopropyl carbons.

-

¹⁹F NMR: Fluorine NMR would provide a clean singlet for the -CF₃ group, which is a powerful tool for confirming its presence and purity.

-

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is essential for molecular weight confirmation and structural elucidation of metabolites and degradation products. The compound would be expected to show a clear molecular ion peak corresponding to its molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups, and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Experimental Protocols

General HPLC Method for Purity Analysis (Hypothetical):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, largely due to the unique properties imparted by its constituent functional groups. The cyclopropylamine moiety provides a rigid scaffold, while the trifluoromethylphenyl group offers enhanced metabolic stability and lipophilicity. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, this guide has synthesized the existing information and provided a scientifically grounded framework for understanding its chemical properties. As research into this and related compounds continues, a more detailed picture of its behavior will undoubtedly emerge, further enabling its application in the development of novel therapeutics.

References

-

ChemBK. 1-(4-(TRIFLUOROMETHYL) PHENYL)CYCLOPROPANAMINE. HCL. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

ResearchGate. Metabolism of fluorine-containing drugs. [Link]

-

IndiaMART. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

-

International Laboratory USA. This compound HYDROCHLORIDE. [Link]

-

Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS. [Link]

-

mzCloud. 1 Cyclopropylmethyl 4 4 trifluoromethoxy phenyl tetrahydropyrazine 2 5 dione. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. [Link]

-

Bresciani, S., & Warburton, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 963. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. [Link]

-

PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. [Link]

-

Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie (International ed. in English), 54(3), 846–851. [Link]

-

Royal Society of Chemistry. Visible-light-induced Hydroxycarboxylation of α‑Trifluoromethylstyrenes to Construct Densely Functionalized α-CF3 Tertiary Alcohols - Supporting Information. [Link]

-

PubChem. 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile. [Link]

-

Waseda University. Syntheses of Biologically Active 2-Arylcyclopropylamines. [Link]

-

precisionFDA. TRANS-2-(4-FLUOROPHENYL)CYCLOPROPAN-1-AMINE. [Link]

-

Ota, Y., Singh, R., Elboray, E. E., Hu, C., Zamani, F., Mukherjee, A., Morita, M., Horinaka, M., Sowa, Y., Masuda, M., & Sakai, T. (2022). Cancer-Cell-Selective Targeting by Arylcyclopropylamine–Vorinostat Conjugates. ACS Medicinal Chemistry Letters, 13(10), 1626–1632. [Link]

-

PubChem. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. [Link]

Sources

- 1. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]

- 2. chembk.com [chembk.com]

- 3. 1228880-06-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 [smolecule.com]

- 5. annualreviews.org [annualreviews.org]

- 6. chemscene.com [chemscene.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. By synthesizing data from multiple analytical techniques, this guide establishes a robust framework for unambiguous structural confirmation and purity assessment, ensuring the reliability of this compound in downstream applications.

Introduction

This compound is a primary amine featuring a unique combination of a sterically constrained cyclopropyl ring and an electron-deficient trifluoromethyl-substituted phenyl group. This distinct architecture makes it a valuable synthon in the development of novel therapeutics. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the cyclopropylamine moiety provides a rigid scaffold that can orient substituents in a well-defined three-dimensional space. Given its importance, a thorough and unequivocal characterization of its structure is paramount before its use in synthetic campaigns and biological screening.

This guide provides an in-depth analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy—used to verify the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

Aromatic Protons (AA'BB' System): The protons on the para-substituted benzene ring are expected to appear as a characteristic AA'BB' spin system. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the two protons ortho to it will be shifted downfield (higher ppm) compared to the two protons meta to it. This typically results in two distinct doublets in the aromatic region (approx. 7.4-7.7 ppm).

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear in the aliphatic region (approx. 0.8-1.5 ppm). The geminal and vicinal coupling constants are characteristic of the strained three-membered ring.[1]

-

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature. This signal will exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic test.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic (ortho to -CF₃) | ~7.6 | Doublet (d) | 2H |

| Aromatic (meta to -CF₃) | ~7.4 | Doublet (d) | 2H |

| Amine (-NH₂) | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 2H |

| Cyclopropyl (-CH₂CH₂-) | ~0.8 - 1.5 | Multiplet (m) | 4H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds.

-

Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters on a 400 or 500 MHz instrument are typically sufficient.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the internal standard. Integrate the signals to determine the relative number of protons.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Four signals are expected for the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The ipso-carbon (attached to the cyclopropyl group) and the other two aromatic carbons will also be visible.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet in the spectrum, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 272 Hz.[2]

-

Cyclopropyl Carbons: Two signals are expected for the cyclopropane ring: one for the quaternary carbon attached to the phenyl ring and the amine group, and one for the two equivalent -CH₂- carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled to F) |

| Quaternary Aromatic (C-CF₃) | ~130-135 | Quartet (q) |

| Aromatic CH | ~125-130 | Singlet |

| Quaternary Aromatic (C-Cyclopropyl) | ~145-150 | Singlet |

| Trifluoromethyl (-CF₃) | ~124 | Quartet (q) |

| Quaternary Cyclopropyl (C-N/Ph) | ~35-40 | Singlet |

| Cyclopropyl (-CH₂-) | ~15-20 | Singlet |

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential tool for characterization.

-

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly characteristic. For a -CF₃ group on a benzene ring, the chemical shift is typically observed around -63 ppm relative to a CFCl₃ standard.[2][3] The absence of other fluorine-containing impurities can be quickly confirmed with this experiment.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. For this compound (C₁₀H₁₀F₃N, Exact Mass: 201.0765), the [M+H]⁺ ion would have an m/z of approximately 202.0843. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

-

Fragmentation Pattern: Under harder ionization conditions (e.g., Electron Ionization - EI), characteristic fragmentation can be observed. Likely fragmentation pathways include the loss of the amine group, cleavage of the cyclopropyl ring, and benzylic cleavage.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject a small volume (1-5 µL) of the sample solution into a Liquid Chromatography (LC) system, typically with a C18 column, to ensure sample purity before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, operating in positive ion mode.

-

Mass Analysis: The mass analyzer (e.g., Time-of-Flight or Quadrupole) separates the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[4]

-

N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl ring) appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: The strong C-F bonds of the trifluoromethyl group will result in very intense absorption bands in the 1100-1350 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 | Strong, multiple bands |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single piece of data but on the convergence of evidence from all techniques. The workflow below illustrates this logic.

Caption: Workflow for Spectroscopic Structural Confirmation.

Conclusion

The structural integrity of this compound can be confidently established through a multi-technique spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and confirm the presence of the key trifluoromethyl group. High-resolution mass spectrometry validates the elemental composition and molecular weight, while IR spectroscopy confirms the presence of the essential amine and aromatic functional groups. Together, these analytical methods form a self-validating system, providing the high-quality, reliable data required by researchers in the field of drug discovery and development.

References

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to the Structural Analysis of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

The deliberate incorporation of fluorine and strained ring systems into molecular scaffolds represents a cornerstone of modern medicinal chemistry. These structural motifs are not mere decorations; they are strategic implements wielded to modulate a molecule's physicochemical properties, metabolic stability, and target engagement. This compound is an exemplar of this design philosophy, merging the unique conformational rigidity and metabolic robustness of the cyclopropylamine moiety with the potent electronic and pharmacokinetic influence of the trifluoromethyl group.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive structural and analytical examination of this valuable building block, elucidating the rationale behind its synthesis, characterization, and application.

Molecular Architecture and Intrinsic Properties

The structure of this compound is a deliberate fusion of two functionally critical moieties. Understanding the individual contribution of each component is key to appreciating the molecule's overall utility.

-

Molecular Formula: C₁₀H₁₀F₃N

-

Molecular Weight: 201.19 g/mol

-

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine[3]

The Cyclopropane Ring: A Strained and Rigid Core

The three-membered cyclopropane ring is the molecule's conformational anchor. Its carbon-carbon bond angles are compressed to approximately 60°, a significant deviation from the ideal 109.5° tetrahedral geometry.[4] This deviation induces substantial ring strain (around 27.6 kcal/mol), which profoundly influences the molecule's reactivity and electronic character.[4] The rigidity of this ring system limits the number of accessible conformations, which can be highly advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

The Trifluoromethyl Group: An Electronic and Metabolic Modulator

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that significantly alters the electronic landscape of the attached phenyl ring.[2] This modification can enhance interactions with biological targets through modified hydrogen bonding or electrostatic interactions.[2] Furthermore, the C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), rendering the -CF₃ group highly resistant to metabolic degradation.[2] Its placement at the para-position of the phenyl ring effectively blocks a common site of oxidative metabolism, thereby increasing the molecule's metabolic stability and in vivo half-life.[5]

The Primary Amine: The Reactive Hub

The primary amine (-NH₂) group serves as the principal site for chemical modification and biological interaction. Its basicity and nucleophilicity allow for a wide range of synthetic transformations, making it an ideal handle for constructing larger, more complex molecules. In a biological context, this amine can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, forming ionic interactions with receptor sites.

Synthetic Pathways and Derivatization

The synthesis of substituted cyclopropylamines is a well-explored area of organic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals.[6][7]

General Synthetic Strategies

Several robust methods exist for the synthesis of the cyclopropylamine core.[6] Key approaches include:

-

Curtius Rearrangement: This classic transformation converts a cyclopropyl acyl azide into an isocyanate, which is then hydrolyzed to yield the primary amine. This method is often employed for its reliability and access to chiral products from chiral carboxylic acids.[8][9]

-

Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropanols from esters, which can then be converted to cyclopropylamines. Variations of this reaction can be applied to amides and nitriles to directly access the amine functionality.[6]

-

Catalytic Cyclopropanation: Metal-catalyzed reactions, often employing rhodium or copper catalysts, can form cyclopropanes from alkenes and diazo compounds.[10] The development of chiral catalysts has enabled highly enantioselective syntheses using this approach.[10]

The diagram below illustrates a generalized workflow for synthesizing functionalized cyclopropylamines, highlighting key reaction types.

Caption: Generalized workflow for the synthesis of aryl cyclopropylamines.

Protocol: Synthesis via Curtius Rearrangement

This protocol outlines a representative synthesis of a substituted cyclopropylamine from its corresponding carboxylic acid, a common and scalable route.[8]

Step 1: Activation of the Carboxylic Acid

-

To a stirred solution of 1-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous acetone at -5 °C, add triethylamine (1.3 eq) dropwise.

-

After 15 minutes, add ethyl chloroformate (1.7 eq) over 30 minutes, maintaining the temperature at -5 °C.

-

Stir the resulting mixture for an additional 2 hours at this temperature.

Step 2: Formation of the Acyl Azide

-

Prepare a solution of sodium azide (1.8 eq) in water.

-

Add the sodium azide solution to the reaction mixture over 1.5 hours, ensuring the temperature does not rise. Caution: Sodium azide is highly toxic and potentially explosive.

Step 3: Curtius Rearrangement and Trapping

-

After azide formation is complete, carefully heat the mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.

-

The isocyanate can be trapped with tert-butanol to form a Boc-protected amine or subjected to acidic hydrolysis.

Step 4: Deprotection/Hydrolysis

-

For acidic hydrolysis, add a strong acid (e.g., HCl) and heat to convert the isocyanate to the primary amine hydrochloride salt.

-

The final product can be isolated by filtration or extraction following basification.

A Multi-Platform Approach to Structural Elucidation

A combination of spectroscopic and analytical techniques is required for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed covalent structure of the molecule in solution.

-

¹H NMR: The proton spectrum will show distinct regions. The aromatic protons will appear as two doublets in the downfield region (typically 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. The cyclopropyl protons will produce complex multiplets in the upfield region (typically 0.5-1.5 ppm) due to their unique diastereotopic relationships and geminal/vicinal coupling. The amine protons (-NH₂) will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments. Key signals include the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a quartet due to C-F coupling. The quaternary cyclopropyl carbon attached to the phenyl ring and the two equivalent CH₂ carbons of the cyclopropane ring will have characteristic upfield shifts.

-

¹⁹F NMR: This is a definitive technique for confirming the trifluoromethyl group.[11] A single, sharp resonance is expected in the typical chemical shift range for aryl-CF₃ groups (around -60 to -65 ppm relative to a standard like CFCl₃), with no coupling observed in a proton-decoupled spectrum.[11][12]

Table 1: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Feature |

| ¹H | 7.4 - 7.7 | d | Aromatic protons |

| ¹H | 7.2 - 7.4 | d | Aromatic protons |

| ¹H | ~2.0 (broad) | s | Amine protons (NH₂ ) |

| ¹H | 0.8 - 1.2 | m | Cyclopropyl protons (CH₂ ) |

| ¹³C | 145 - 150 | s | Quaternary aromatic C (C-CF₃) |

| ¹³C | ~125 | q | Trifluoromethyl Carbon (C F₃) |

| ¹³C | 125 - 130 | s | Aromatic CH carbons |

| ¹³C | 30 - 35 | s | Quaternary cyclopropyl C |

| ¹³C | 15 - 20 | s | Cyclopropyl C H₂ carbons |

| ¹⁹F | -62 to -63 | s | F in -CF₃ group |

Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 201 would be expected. Key fragmentation pathways would likely involve the loss of the amino group or cleavage of the strained cyclopropane ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming bond lengths, bond angles, and intermolecular packing interactions.[13][14][15] A crystal structure of this compound would precisely define the orientation of the phenyl ring relative to the cyclopropane ring. The packing in the crystal lattice would likely be influenced by hydrogen bonding involving the amine group and potential weaker C-H···F interactions.[13][14]

Role in Medicinal Chemistry: A Privileged Scaffold

The this compound motif is highly valued in drug discovery for its ability to confer desirable pharmacological properties.[16][17][18]

Cyclopropylamine as a Bio-isostere and Enzyme Inhibitor

The cyclopropylamine group is a recognized pharmacophore, particularly in the design of enzyme inhibitors.[1] It is a key component of tranylcypromine, an inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1] The strained ring is crucial for the mechanism-based inactivation of these flavin-dependent enzymes, where the amine is oxidized, leading to ring-opening and the formation of a covalent adduct with the FAD cofactor.

The diagram below outlines the mechanism of enzyme inhibition.

Caption: Mechanism of flavoenzyme inhibition by a cyclopropylamine.

Strategic Application in Drug Candidates

The combination of the cyclopropylamine warhead with the trifluoromethylphenyl group creates a building block with enhanced drug-like properties. The -CF₃ group improves metabolic stability and can increase lipophilicity, aiding in crossing cellular membranes, including the blood-brain barrier.[2][19] This scaffold is therefore actively explored in the development of therapeutics for oncology, neurological disorders, and infectious diseases.[17][18]

Conclusion

This compound is more than a simple chemical; it is a product of strategic molecular engineering. Its structural analysis reveals a molecule where each component—the strained cyclopropane ring, the nucleophilic amine, and the electronically-tuned trifluoromethylphenyl group—serves a distinct and synergistic purpose. A thorough characterization using a suite of modern analytical techniques (NMR, MS, and crystallography) is essential to confirm its identity and purity. The insights gained from this analysis directly inform its application as a high-value scaffold in the rational design of next-generation therapeutics, validating its prominent place in the medicinal chemist's toolbox.

References

- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- Smolecule. (2024). 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride.

- Various Authors. (n.d.). Advances in the Synthesis of Cyclopropylamines. ACS Publications.

- Various Authors. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv.

- Various Authors. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Various Authors. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

- Various Authors. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC - NIH.

- PubChemLite. (n.d.). 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry.

- Various Authors. (n.d.). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. PubMed Central.

- Justia Patents. (2013). Novel processes for the preparation of phenylcyclopropylamine derivatives and use thereof for preparing ticagrelor.

- SynHet. (n.d.). 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl.

- BLDpharm. (n.d.). 1-(4-Fluoro-2-(trifluoromethyl)phenyl)cyclopropan-1-amine.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Various Authors. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- Various Authors. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC - NIH.

- Various Authors. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH.

- Various Authors. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PMC - PubMed Central.

- Various Authors. (2024). Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile.

- SpectraBase. (n.d.). 1-(1-Phenyl-cyclopropyl)-3-(3-trifluoromethyl-phenyl)-urea - Optional[1H NMR] - Spectrum.

- Various Authors. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. PMC - PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-(4-(Trifluoromethyl) phenyl)cyclopropanamine. hcl [synhet.com]

- 4. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 [smolecule.com]

- 5. jelsciences.com [jelsciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 10. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 11. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

Foreword: From Structural Analogy to Mechanistic Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The molecule 1-(4-(trifluoromethyl)phenyl)cyclopropanamine presents a compelling case study in this process. Its architecture, featuring a phenylcyclopropylamine core, immediately draws parallels to tranylcypromine (TCP), a compound with a well-documented clinical history. This structural similarity is not a mere coincidence but a strong indicator of potential biological activity, guiding our initial hypotheses. The addition of a trifluoromethyl group—a common modification in medicinal chemistry known to modulate electronic properties and metabolic stability—further refines its potential interaction with biological targets.[1][2]

This guide is structured not as a rigid protocol but as a logical, decision-driven workflow. It is designed for researchers, medicinal chemists, and drug development professionals, providing the rationale behind each experimental step. We will navigate the path from initial target hypothesis, based on established pharmacology, to a comprehensive validation strategy, ensuring that each phase of inquiry is built upon a foundation of scientific integrity and empirical evidence. Our primary objective is to delineate a clear, actionable framework for elucidating the biological targets of this compound, with a principal focus on the most probable candidates: the flavin-dependent amine oxidase family, including Lysine-Specific Demethylase 1 (LSD1) and the Monoamine Oxidases (MAOs).

Part 1: The Primary Target Hypothesis: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The Rationale: Why LSD1 is the Prime Suspect

The core scaffold of our topic compound is a derivative of tranylcypromine. TCP and its analogs are the most extensively studied class of irreversible LSD1 inhibitors, with several candidates having advanced into clinical trials for various malignancies.[3][4] LSD1, the first histone demethylase to be discovered, plays a critical role in transcriptional regulation by removing mono- and di-methyl marks from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] Its function can either repress or activate gene transcription depending on the context and its associated protein complexes.

Crucially, LSD1 is overexpressed in a multitude of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it is integral to maintaining the cancer stem cell phenotype and blocking cellular differentiation.[6][7] This makes LSD1 a high-value target for oncology. The established mechanism for TCP-based inhibitors involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[3] We hypothesize that this compound acts through this same mechanism.

Experimental Workflow for LSD1 Target Validation

The validation process is a multi-stage endeavor, moving from biochemical confirmation to cellular engagement and, finally, to functional impact. This workflow ensures that observations at each level are causally linked.

Protocol: In Vitro LSD1 Enzymatic Inhibition Assay

Objective: To quantify the potency of this compound against recombinant human LSD1-CoREST complex.

Principle: This assay utilizes a chemiluminescent method to measure the activity of LSD1. The demethylation of a biotinylated H3K4me2 peptide substrate by LSD1 is coupled to a horseradish peroxidase (HRP) enzyme system, generating a light signal that is inversely proportional to LSD1 inhibition.

Materials:

-

Recombinant Human LSD1/CoREST Complex

-

LSD1 Chemiluminescent Assay Kit (containing substrate, detection reagents)

-

This compound (test compound)

-

Tranylcypromine (positive control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Tween-20)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Perform a serial dilution series in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Enzyme Reaction:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

-

Add 20 µL of LSD1 enzyme solution (pre-diluted in assay buffer to a working concentration as per manufacturer's recommendation).

-

Incubate for 15 minutes at room temperature. This pre-incubation step is critical for covalent inhibitors to allow time for the reaction with the FAD cofactor.

-

Initiate the reaction by adding 25 µL of the H3K4me2 peptide substrate solution.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Detection:

-

Add 50 µL of the detection reagent mixture to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data with respect to the vehicle (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized response versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation Check: The positive control, tranylcypromine, should yield an IC50 value consistent with literature reports. The assay should have a Z'-factor > 0.5, indicating a robust and reliable signal window.

Protocol: Cellular Target Engagement via Western Blot

Objective: To confirm that the compound inhibits LSD1 within a cellular environment by measuring the accumulation of its substrate, H3K4me2.[8]

Principle: If the compound effectively inhibits LSD1 in cells, the level of dimethylated H3K4 should increase. This change can be quantified by Western blotting using antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

Materials:

-

AML cell line (e.g., MV4-11) or gastric cancer cell line (e.g., MGC-803).[5][8]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound and DMSO vehicle.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Histone H3.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere (if applicable). Treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x the determined IC50) for 48-72 hours. Include a DMSO vehicle control.

-

Histone Extraction:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells using RIPA buffer.

-

Alternatively, for cleaner histone preps, use an acid extraction protocol.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (15-20 µg) onto a 15% polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-Histone H3 antibody to serve as a loading control.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total Histone H3 signal.

Causality Link: A dose-dependent increase in the H3K4me2/Total H3 ratio provides strong evidence that the compound is engaging and inhibiting LSD1 in a cellular context.

Part 2: The Secondary Target Profile: Monoamine Oxidases (MAO-A & MAO-B)

The Rationale: Assessing Selectivity is Paramount

The original clinical application of tranylcypromine was as an antidepressant, owing to its potent, irreversible inhibition of MAO-A and MAO-B.[4] These enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. While effective, non-selective MAO inhibition can lead to significant side effects, such as hypertensive crisis when interacting with tyramine-rich foods.

For an LSD1 inhibitor destined for oncology, high selectivity over the MAOs is a critical attribute to minimize off-target effects.[8] Conversely, for neurological indications, a dual LSD1/MAO inhibitor might be desirable.[6] Therefore, quantifying the activity of this compound against both MAO isoforms is an essential step in its characterization. Fluorination of the phenylcyclopropylamine scaffold has been shown to modulate MAO-A versus MAO-B activity, making this assessment particularly important.[9]

Protocol: In Vitro MAO-A and MAO-B Inhibition Assays

Objective: To determine the IC50 values of the test compound against recombinant human MAO-A and MAO-B and calculate its selectivity profile.

Principle: A commercially available bioluminescent assay (e.g., MAO-Glo™) provides a simple and robust method. The assay uses a luminogenic MAO substrate that is converted into luciferin by an active MAO enzyme. The luciferin is then used by luciferase to generate a light signal proportional to MAO activity.

Methodology: The protocol is similar to the LSD1 assay, with specific reagents for each MAO isoform.

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer.

-

Assay Execution (performed in parallel for MAO-A and MAO-B):

-

Add the test compound to separate wells for MAO-A and MAO-B.

-

Add the respective luminogenic substrate for each enzyme.

-

Initiate the reaction by adding the MAO-A or MAO-B enzyme.

-

Incubate for 60 minutes at room temperature.

-

Add the Luciferin Detection Reagent to terminate the reaction and generate the luminescent signal.

-

Incubate for 20 minutes at room temperature.

-

-

Data Acquisition and Analysis: Measure luminescence and calculate IC50 values for both MAO-A and MAO-B as described previously.

Data Presentation: The Selectivity Table

Quantitative data should be summarized for clear interpretation. This allows for a direct comparison of the compound's potency against its primary and secondary targets.

| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. LSD1) |

| LSD1 | [Experimental Value] | 1 |

| MAO-A | [Experimental Value] | IC50 (MAO-A) / IC50 (LSD1) |

| MAO-B | [Experimental Value] | IC50 (MAO-B) / IC50 (LSD1) |

A selectivity ratio >100-fold is generally considered a good indicator of a selective LSD1 inhibitor.

Part 3: Advanced Characterization and Future Directions

With the primary and key secondary targets profiled, the next phase involves a broader investigation to build a comprehensive safety and efficacy profile.

Downstream Functional Assays in Cancer Models

Validating that LSD1 inhibition leads to a desired anti-cancer phenotype is the ultimate goal.

-

Cell Proliferation Assays: Treat cancer cell lines with the compound and measure proliferation over time using methods like MTT, SRB, or real-time impedance monitoring.

-

Apoptosis Induction: Measure markers of apoptosis (e.g., cleaved Caspase-3, Annexin V staining) after compound treatment to confirm induction of cell death.[10]

-

Cell Differentiation: In leukemia models (e.g., AML), assess for differentiation by measuring the expression of myeloid markers like CD11b and CD86 via flow cytometry.[6]

Visualizing the Mechanism of Action

Diagrams are essential for synthesizing complex biological information.

In Vivo Efficacy and Pharmacokinetics

The final preclinical step is to assess the compound's properties in a living system. This involves:

-

Pharmacokinetic (PK) studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Pharmacodynamic (PD) studies: To confirm target engagement in vivo by measuring H3K4me2 levels in tumor tissue from treated animals.

-

Efficacy studies: Using tumor xenograft models to evaluate the compound's ability to inhibit tumor growth.[6]

Conclusion

The compound this compound stands as a promising chemical entity for which a clear path to biological characterization can be defined. Its structural heritage strongly implicates LSD1 as its primary molecular target, with MAO-A and MAO-B as the most significant potential secondary targets. The experimental framework detailed in this guide—progressing from in vitro enzymatic assays to cellular target validation and functional phenotypic screens—provides a robust and logical strategy for any research team to follow. By systematically validating these interactions and understanding the compound's selectivity profile, its true therapeutic potential, whether in oncology or other domains, can be fully elucidated.

References

-

LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology. [Link]

-

Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

-

LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Journal of Hematology & Oncology. [Link]

-

Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (N.D.). National Institutes of Health. [Link]

-

Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. (2025). European Journal of Medicinal Chemistry. [Link]

-

Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. (N.D.). ResearchGate. [Link]

-

LSD1 inhibitors in clinical trials. The picture showing 3D structure of... (N.D.). ResearchGate. [Link]

-

Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. (2016). Current Medicinal Chemistry. [Link]

-

Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment. (2023). European Journal of Medicinal Chemistry. [Link]

-

A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera. (2024). VJHemOnc. [Link]

-

Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. (2005). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (N.D.). Journal of Pesticide Science. [Link]

Sources

- 1. Buy 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride | 29813-02-3 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro activity of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine

An In-Depth Technical Guide to the In Vitro Activity of 1-(4-(trifluoromethyl)phenyl)cyclopropanamine and its Analogs as LSD1 Inhibitors

Executive Summary

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, a potent derivative of tranylcypromine (TCP). As a member of this well-established class of mechanism-based inhibitors, its primary activity is the irreversible inactivation of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in numerous cancers. This document details the fundamental mechanism of action, outlines robust protocols for evaluating enzymatic and cellular activity, and discusses the critical importance of selectivity profiling. The insights and methodologies presented herein are intended to equip researchers in oncology, epigenetics, and drug development with the necessary tools to effectively investigate this class of compounds.

Introduction: Targeting Epigenetic Dysregulation in Cancer

Lysine-Specific Demethylase 1 (LSD1) has emerged as a high-value therapeutic target in oncology. As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its function can either repress or activate gene transcription depending on the cellular context and the protein complexes with which it associates.[2]

Crucially, LSD1 is frequently overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and gastric cancer, where its activity is linked to tumor initiation, progression, and metastasis.[1][2] This has driven the development of potent and selective LSD1 inhibitors. The cyclopropylamine scaffold, derived from the established monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), has proven to be a particularly fruitful starting point for designing such inhibitors.[3][4] this compound belongs to this class, leveraging the TCP core for mechanism-based inhibition while incorporating a trifluoromethylphenyl group to potentially enhance potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group is a strong electron-withdrawing moiety known to modulate a compound's biological activity and lipophilicity.[5] This guide focuses on the essential in vitro methods required to characterize the activity of this compound and its analogs.

Mechanism of Irreversible Inhibition

The inhibitory activity of tranylcypromine-based compounds stems from their function as mechanism-based inactivators of FAD-dependent amine oxidases like LSD1. The cyclopropylamine moiety is the key pharmacophore. The inhibition process is initiated by the enzyme's catalytic machinery, which oxidizes the amine. This leads to the opening of the strained cyclopropane ring, generating a highly reactive intermediate that forms an irreversible covalent bond with the FAD cofactor essential for LSD1's catalytic activity.[3][4] This covalent modification permanently inactivates the enzyme.

Caption: Mechanism of irreversible LSD1 inhibition.

In Vitro Evaluation: Core Methodologies

A thorough in vitro characterization is essential to determine a compound's potency, cellular effects, and selectivity. The following protocols represent the gold standard for evaluating LSD1 inhibitors.

Biochemical Assay: Direct Enzymatic Inhibition

The primary goal is to quantify the direct inhibitory effect of the compound on purified LSD1 enzyme activity. A widely used method is the peroxidase-coupled assay, which measures the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[4][6]

Principle: LSD1-mediated demethylation of its substrate (e.g., a H3K4me2 peptide) produces formaldehyde and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a detector substrate like Amplex® Red to produce a highly fluorescent product, resorufin, which can be quantified. The reduction in fluorescence signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol: LSD1 Inhibition Assay (Amplex® Red)

-

Reagent Preparation:

-

Prepare LSD1 assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Dilute recombinant human LSD1/CoREST enzyme to the desired concentration (e.g., 20 nM) in assay buffer.

-

Prepare a stock solution of the H3K4me2 peptide substrate (e.g., 100 µM).

-

Prepare a serial dilution of this compound and control inhibitors (e.g., tranylcypromine) in DMSO, followed by a final dilution in assay buffer.

-

Prepare the detection reagent mix containing Amplex® Red and HRP in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well black plate.

-

Add 10 µL of the diluted LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.

-

Immediately add 5 µL of the Amplex® Red/HRP detection mix.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for LSD1 biochemical inhibition assay.

Cellular Assays: Target Engagement and Phenotypic Effects

Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage with its target, and elicit a biological response.

A. Target Engagement: Histone Methylation Status

LSD1 inhibition is expected to cause an accumulation of its substrates, H3K4me1 and H3K4me2.[7] This can be measured by Western Blotting.

Protocol: Western Blot for H3K4 Methylation

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MV4-11 for AML) to ~70% confluency.[2]

-

Treat cells with increasing concentrations of this compound for 24-72 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Harvest cells and prepare whole-cell lysates or histone extracts using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

-

Quantification and Electrophoresis:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

-

Blotting and Detection:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies against H3K4me2, H3K4me1, and a loading control (e.g., total Histone H3).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify band intensities and normalize the H3K4me2/1 signal to the total H3 signal to demonstrate a concentration-dependent increase.

B. Phenotypic Effect: Anti-proliferative Activity

A key desired outcome of LSD1 inhibition in cancer is the suppression of cell proliferation.[8]

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV(4;11)) in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.[8]

-

Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72-96 hours.

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of reagent equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent viability relative to vehicle-treated cells and determine the EC₅₀ value.

Quantitative Data and Selectivity Profiling

While specific data for this compound is proprietary to individual research efforts, data from closely related analogs demonstrate the high potency achievable with this scaffold.

Table 1: In Vitro Activity of Representative Tranylcypromine-Based LSD1 Inhibitors

| Compound Class | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|---|

| TCP Derivative (26b) | LSD1 | Biochemical | 17 | - | [7] |

| TCP Derivative (29b) | LSD1 | Biochemical | 11 | - | [7] |

| Novel TCP Analog (LTM-1) | LSD1 | Biochemical | 2.11 | - | [9] |

| Novel TCP Analog (LTM-3) | LSD1 | Biochemical | 4.57 | - | [9] |

| OG-668 | LSD1 | Anti-proliferative | <1 | MOLM-13 |[8] |

Selectivity: Given that tranylcypromine was originally developed as a MAO inhibitor, assessing selectivity against MAO-A and MAO-B is crucial.[1][4] Lack of selectivity can lead to undesirable off-target effects related to neurotransmitter modulation. The same peroxidase-coupled assay format can be adapted using purified MAO-A or MAO-B enzymes and a suitable substrate (e.g., p-tyramine) to determine IC₅₀ values for these off-targets. High selectivity for LSD1 over MAOs is a key hallmark of a promising therapeutic candidate.[7]

Conclusion

This compound represents a potent, mechanism-based inhibitor of LSD1, belonging to a class of compounds with significant therapeutic potential in oncology. Its characterization relies on a systematic in vitro evaluation pipeline, beginning with direct enzymatic inhibition assays to establish potency (IC₅₀), followed by cell-based assays to confirm target engagement (histone mark accumulation) and functional outcomes (anti-proliferative effects, EC₅₀). Rigorous selectivity profiling against related amine oxidases like MAO-A and MAO-B is a mandatory step to ensure a favorable safety profile. The methodologies detailed in this guide provide a robust framework for researchers to accurately assess the in vitro activity of this and other novel LSD1 inhibitors, paving the way for further preclinical and clinical development.

References

- Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127993.

- Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. (2016). Bentham Science Publishers.

- Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (N.D.).

- Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (N.D.).

- Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. (2025). European Journal of Medicinal Chemistry, 299, 118054.

- In vitro LSD1 inhibition assay. (N.D.). Bio-protocol.

- Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. (2010). Journal of the American Chemical Society.

- 1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride. (2024). Smolecule.

- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evalu

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (N.D.). PubMed Central.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

A Senior Application Scientist's Guide to the Role of the Trifluoromethyl Group in Bioactivity

Abstract

In modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of rational drug design. This functional group is far more than a simple bioisostere for a methyl or chloro group; its unique and potent combination of electronic, steric, and lipophilic properties allows it to profoundly modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, moving beyond a descriptive overview to explain the underlying physicochemical principles that drive its effects. We will explore its critical impact on metabolic stability, membrane permeability, target binding affinity, and pKa modulation. Furthermore, this document provides detailed, field-proven experimental protocols for researchers to quantitatively assess the impact of trifluoromethylation, ensuring a robust and data-driven approach to drug development.

Introduction: The Strategic Value of a "Magic" Group

The deliberate use of fluorine in pharmaceuticals has surged over the past several decades, with approximately 20% of all FDA-approved drugs containing this unique halogen.[3] Within this class, the trifluoromethyl group stands out for its remarkable ability to resolve common challenges in drug discovery, such as poor metabolic stability and insufficient potency.[2][4][5] Its introduction can deactivate an aromatic ring to prevent oxidative metabolism, enhance lipophilicity to improve membrane transport, and create novel, high-affinity interactions with biological targets.[6][7][8] This guide serves as a technical resource for researchers, providing both the foundational knowledge and the practical methodologies required to effectively leverage the CF₃ group in drug design campaigns.

The Unique Physicochemical Profile of the Trifluoromethyl Group

To understand the functional role of the CF₃ group, one must first appreciate its distinct properties compared to its common isosteres, the methyl (CH₃) group and hydrogen (H) atom.

Electronic Effects: A Potent Inductive Sink

The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect (-I), significantly polarizing the C-F bonds and influencing the electron density of the entire molecule.[3][8][9] This property is central to many of its bioactivities. For instance, when attached to an aromatic ring, the CF₃ group can lower the pKa of nearby acidic functional groups or decrease the basicity of amines, altering the ionization state of the drug at physiological pH.[1][8]

Steric and Conformational Influence

While often compared to a methyl group, the CF₃ group is significantly larger (van der Waals volume: ~40 ų vs. ~20 ų for CH₃).[3] This increased steric bulk can be used to control molecular conformation, locking a molecule into a more bioactive shape or providing enhanced selectivity by preventing binding to off-targets.[8]

Lipophilicity: A Complex Contributor